molecular formula C12H19NO2 B14517983 2-(4,5-Dimethoxy-2,3-dimethylphenyl)ethan-1-amine CAS No. 63087-12-7

2-(4,5-Dimethoxy-2,3-dimethylphenyl)ethan-1-amine

Cat. No.: B14517983
CAS No.: 63087-12-7
M. Wt: 209.28 g/mol
InChI Key: FDDYXWIBIWQACG-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2,3-dimethylphenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines This compound is characterized by the presence of two methoxy groups and two methyl groups attached to a benzene ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethoxy-2,3-dimethylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,5-dimethoxy-2,3-dimethylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the amine through a reductive amination process, using reagents like ammonium acetate and sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2,3-dimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(4,5-Dimethoxy-2,3-dimethylphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethoxy-2,3-dimethylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the brain, influencing neurotransmitter release and uptake. The exact molecular targets and pathways are still under investigation, but it is thought to modulate the activity of serotonin and dopamine receptors.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-methylamphetamine (DOM): A similar compound with a different substitution pattern on the benzene ring.

    2,5-Dimethoxy-4-propylphenethylamine (2C-P): Another phenethylamine derivative with similar structural features.

    3,4-Dimethoxyphenethylamine: A compound with methoxy groups at different positions on the benzene ring.

Uniqueness

2-(4,5-Dimethoxy-2,3-dimethylphenyl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

63087-12-7

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(4,5-dimethoxy-2,3-dimethylphenyl)ethanamine

InChI

InChI=1S/C12H19NO2/c1-8-9(2)12(15-4)11(14-3)7-10(8)5-6-13/h7H,5-6,13H2,1-4H3

InChI Key

FDDYXWIBIWQACG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1CCN)OC)OC)C

Origin of Product

United States

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